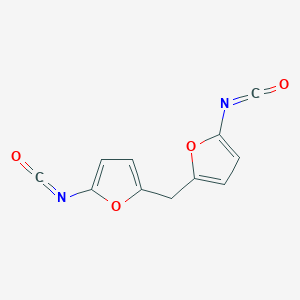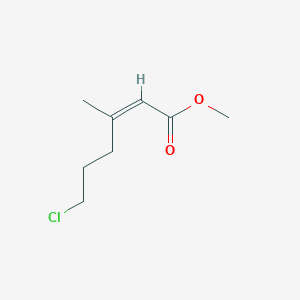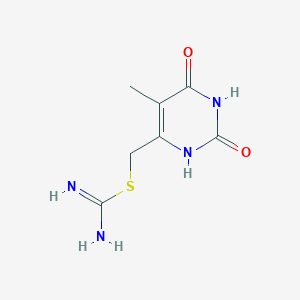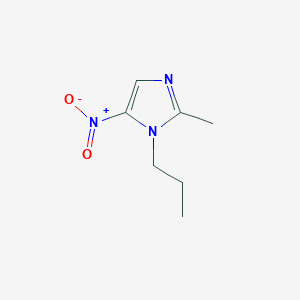![molecular formula C13H9N3O2S B14139384 2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine CAS No. 52505-50-7](/img/structure/B14139384.png)
2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a thieno[2,3-b]pyridine core substituted with a 4-nitrophenyl group at the 2-position and an amine group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine typically involves the reaction of 3-cyano-2-thiophenecarboxamides with 4-nitrobenzyl bromide in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired thienopyridine derivative . The reaction conditions often include refluxing the reaction mixture in a suitable solvent like ethanol or ethylene glycol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-(4-Aminophenyl)thieno[2,3-b]pyridin-3-amine.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: A core structure similar to 2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine but without the nitrophenyl substitution.
2-(4-Aminophenyl)thieno[2,3-b]pyridin-3-amine: A reduced form of the compound with an amino group instead of a nitro group.
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar thieno core but different ring fusion and substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further functionalization, making it a valuable compound for various research applications.
Properties
CAS No. |
52505-50-7 |
|---|---|
Molecular Formula |
C13H9N3O2S |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C13H9N3O2S/c14-11-10-2-1-7-15-13(10)19-12(11)8-3-5-9(6-4-8)16(17)18/h1-7H,14H2 |
InChI Key |
LVOAMVGEUOCQDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)
![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)
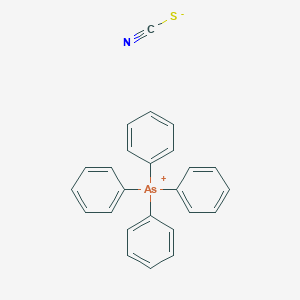

![Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)
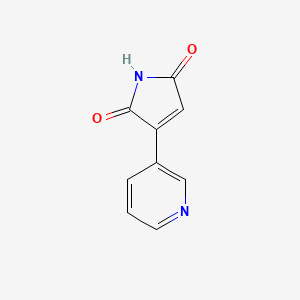
![N-[3-(Benzyloxy)-4-nitrophenyl]acetamide](/img/structure/B14139342.png)

